molecular formula C10H18N2OS B12488228 2-[(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)amino]ethanol

2-[(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)amino]ethanol

Cat. No.: B12488228
M. Wt: 214.33 g/mol
InChI Key: VJDWJULJONQIAC-UHFFFAOYSA-N
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Description

2-[(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)amino]ethanol is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their biological and physiological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)amino]ethanol typically involves the reaction of 5-methylthiophene with various reagents. One common method is the reaction of 5-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene, which can then undergo further reactions to introduce the aminoethyl and aminoethanol groups .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific reaction environments to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

2-[(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)amino]ethanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

2-[(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)amino]ethanol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its thiophene nucleus provides a versatile scaffold for the development of new compounds with diverse applications in medicinal chemistry and material science .

Properties

Molecular Formula

C10H18N2OS

Molecular Weight

214.33 g/mol

IUPAC Name

2-[2-[(5-methylthiophen-2-yl)methylamino]ethylamino]ethanol

InChI

InChI=1S/C10H18N2OS/c1-9-2-3-10(14-9)8-12-5-4-11-6-7-13/h2-3,11-13H,4-8H2,1H3

InChI Key

VJDWJULJONQIAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CNCCNCCO

Origin of Product

United States

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